molecular formula C21H23N3O3S2 B12139887 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12139887
M. Wt: 429.6 g/mol
InChI Key: HBLGUZAJIQVVGE-UHFFFAOYSA-N
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Description

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps. The starting materials often include 5,6-dimethylthieno[2,3-d]pyrimidine-4-one and 2-ethoxyphenylacetic acid. The key steps in the synthesis may involve:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions under acidic or basic conditions.

    Introduction of the prop-2-en-1-yl group: This step may involve alkylation reactions using appropriate alkylating agents.

    Attachment of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.

    Coupling with 2-ethoxyphenylacetic acid: This final step may involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Materials Science: The compound’s properties may be explored for applications in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Altering cellular pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with keto-enol tautomerism.

    Diketene: A reactive intermediate used in the synthesis of various compounds.

Uniqueness

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is unique due to its complex structure, which includes a thieno[2,3-d]pyrimidine core, multiple functional groups, and potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H23N3O3S2/c1-5-11-24-20(26)18-13(3)14(4)29-19(18)23-21(24)28-12-17(25)22-15-9-7-8-10-16(15)27-6-2/h5,7-10H,1,6,11-12H2,2-4H3,(H,22,25)

InChI Key

HBLGUZAJIQVVGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Origin of Product

United States

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